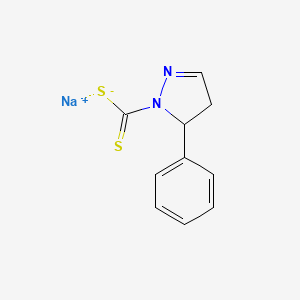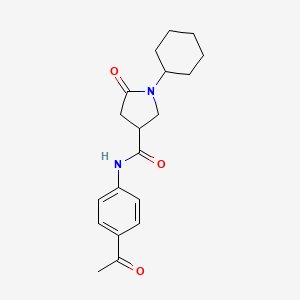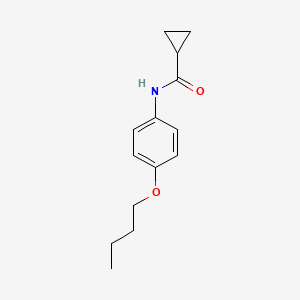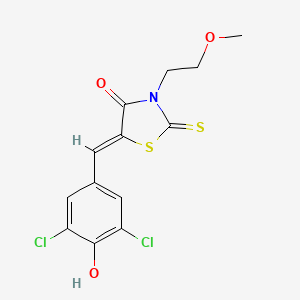
sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a chemical compound that has gained attention due to its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate. One area of interest is its potential use in the treatment of cancer and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, the compound's potential as a ligand in coordination chemistry and as a reagent in organic synthesis should be further explored.
Conclusion
Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a promising chemical compound with potential applications in various scientific research fields. Its stability, ease of synthesis, and low cost make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Métodos De Síntesis
Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has been synthesized using various methods, including the reaction of sodium ethoxide with 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid, and the reaction of sodium hydrosulfide with 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid. These methods have been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has shown promising results in various scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a potential anticancer agent. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as an antioxidant.
Propiedades
IUPAC Name |
sodium;3-phenyl-3,4-dihydropyrazole-2-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLUPUGNWSRCM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)

![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

